![molecular formula C20H31N3O B6121508 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone, commonly known as IBPPE, is a synthetic compound that belongs to the family of pyridinyl-pyrrolidinyl-ethanone derivatives. IBPPE is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The inhibition of DAT by IBPPE leads to an increase in the extracellular levels of dopamine, which is associated with a range of physiological and biochemical effects.
Mécanisme D'action
IBPPE exerts its effects by selectively inhibiting the reuptake of dopamine through the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein. This leads to an increase in the extracellular levels of dopamine, which can activate dopamine receptors and modulate neuronal activity in the brain. The precise mechanism of action of IBPPE is still not fully understood, but it is thought to involve the binding of the compound to the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein and the subsequent inhibition of its activity.
Biochemical and Physiological Effects:
The increase in extracellular dopamine levels induced by IBPPE has been associated with a range of physiological and biochemical effects. These include increased locomotor activity, enhanced reward processing, and improved cognitive function. IBPPE has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
IBPPE has several advantages as a research tool, including its high potency and selectivity for the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for investigating the role of dopamine in various physiological and pathological conditions. However, IBPPE also has some limitations, including its potential for non-specific binding to other proteins and its limited solubility in aqueous solutions. These factors may limit its utility in certain experimental settings.
Orientations Futures
There are several future directions for research on IBPPE and its effects on the brain and behavior. One area of interest is the potential therapeutic applications of IBPPE in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction. Another direction is the investigation of the molecular mechanisms underlying the effects of IBPPE on dopamine release and reuptake, which may lead to the development of new drugs for the treatment of these disorders. Additionally, further research is needed to understand the long-term effects of IBPPE on brain function and to identify potential side effects or risks associated with its use.
Méthodes De Synthèse
IBPPE can be synthesized using a variety of methods, including the condensation of 3-pyridinyl-ethanone with 1-isobutyl-4-piperidinylamine in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure IBPPE.
Applications De Recherche Scientifique
IBPPE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. IBPPE has also been used to study the effects of dopamine on behavior and cognition, as well as the mechanisms underlying dopamine release and reuptake.
Propriétés
IUPAC Name |
1-[6-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)13-22-9-6-17(7-10-22)19-8-11-23(14-19)20-5-4-18(12-21-20)16(3)24/h4-5,12,15,17,19H,6-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLUKBTJUVVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2CCN(C2)C3=NC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[3-(1-Isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

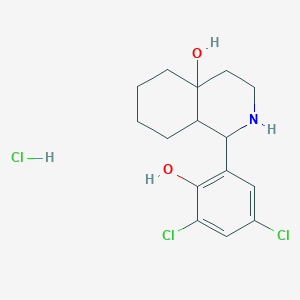
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)
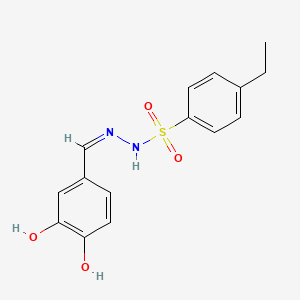

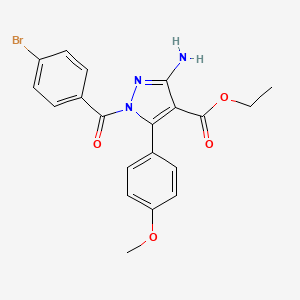
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
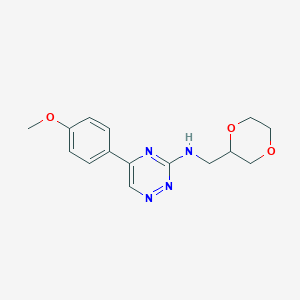
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
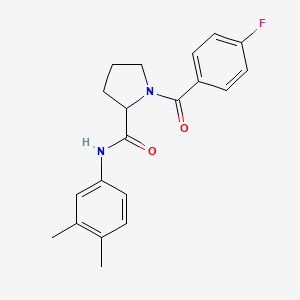
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
